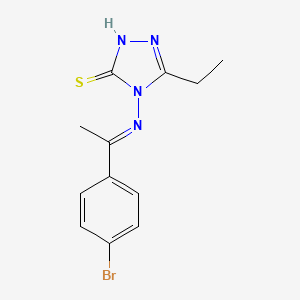
(E)-4-((1-(4-bromophenyl)ethylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((1-(4-bromophenyl)ethylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-(4-bromophenyl)ethylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-bromobenzaldehyde with 5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((1-(4-bromophenyl)ethylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of new compounds with different substituents replacing the bromine atom.
Scientific Research Applications
(E)-4-((1-(4-bromophenyl)ethylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-((1-(4-bromophenyl)ethylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((1-(4-chlorophenyl)ethylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- (E)-4-((1-(4-fluorophenyl)ethylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- (E)-4-((1-(4-methylphenyl)ethylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the bromophenyl group in (E)-4-((1-(4-bromophenyl)ethylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds. Bromine atoms can significantly influence the compound’s reactivity, biological activity, and overall properties, making it unique compared to its chlorinated, fluorinated, or methylated analogs.
Properties
IUPAC Name |
4-[(E)-1-(4-bromophenyl)ethylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4S/c1-3-11-14-15-12(18)17(11)16-8(2)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZSNKMDEYIHCW-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C(\C)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
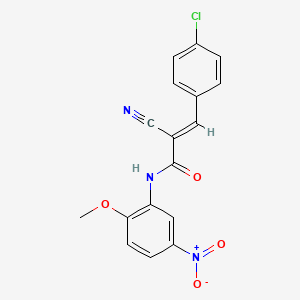
![Ethyl 4-cyano-5-[[2-(2,5-dimethylphenoxy)acetyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B7743694.png)
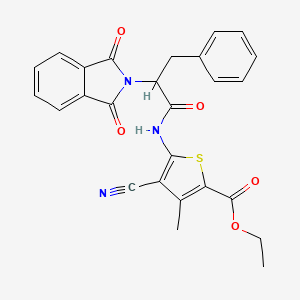
![3-{[3-(Ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7743707.png)
![3-[(3-Ethoxycarbonylquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride](/img/structure/B7743711.png)
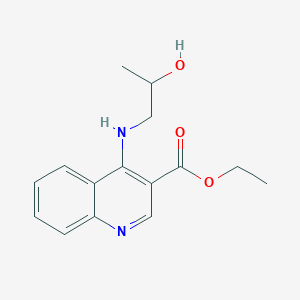
![4-[(3-Hydroxypropyl)amino]quinoline-3-carboxylic acid ethyl ester](/img/structure/B7743716.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B7743718.png)
![4-[(3-Ethoxycarbonylbenzo[h]quinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743723.png)
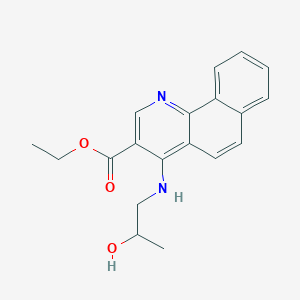
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B7743742.png)
![Ethyl 4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B7743747.png)
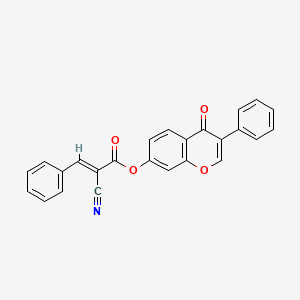
![[3-(2-chlorophenyl)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743774.png)
